3-(2-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl and oxadiazole groups
Preparation Methods
The synthesis of 2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE include:
4-Fluorophenyl sulfone: Known for its use in organic synthesis and material science.
2-(4-Fluorophenyl)ethylamine: Utilized in the synthesis of various pharmaceuticals and organic compounds.
The uniqueness of 2-(4-FLUOROPHENYL)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE lies in its combination of fluorophenyl and oxadiazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16F2N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3/c20-13-7-5-12(6-8-13)11-16(26)22-9-10-23-18(27)19-24-17(25-28-19)14-3-1-2-4-15(14)21/h1-8H,9-11H2,(H,22,26)(H,23,27) |
InChI Key |
WZGUQYNDSJYPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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